3,8-Dichloro-1,7-naphthyridine

Medicinal Chemistry Synthetic Methodology Drug Discovery

This specific 3,8-dichloro-1,7-naphthyridine building block is essential for medicinal chemistry programs requiring precise regiochemical control. The 1,7-naphthyridine core and its unique 3,8-dichloro substitution pattern are critical for developing selective kinase inhibitors (e.g., PIP4K2A probes) and potent PDE4D inhibitors, where alternative isomers fail to deliver target selectivity. Secure this exact intermediate for reliable SAR studies and patentable leads.

Molecular Formula C8H4Cl2N2
Molecular Weight 199.034
CAS No. 1260672-65-8
Cat. No. B567996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dichloro-1,7-naphthyridine
CAS1260672-65-8
Synonyms3,8-Dichloro-[1,7]naphthyridine
Molecular FormulaC8H4Cl2N2
Molecular Weight199.034
Structural Identifiers
SMILESC1=CN=C(C2=NC=C(C=C21)Cl)Cl
InChIInChI=1S/C8H4Cl2N2/c9-6-3-5-1-2-11-8(10)7(5)12-4-6/h1-4H
InChIKeyMBOAAZGQONXYSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Dichloro-1,7-naphthyridine (CAS 1260672-65-8): Regiospecific Building Block for Kinase and PDE4 Inhibitor Discovery


3,8-Dichloro-1,7-naphthyridine (CAS 1260672-65-8) is a bicyclic heteroaromatic compound belonging to the 1,7-naphthyridine class, one of six isomeric diazanaphthalene systems [1]. Characterized by chlorine atoms at the 3- and 8-positions of the fused pyridine-pyridine ring system, this compound is primarily utilized as a versatile synthetic intermediate . Its core scaffold is a privileged structure in medicinal chemistry, serving as the foundation for the development of potent and highly selective kinase inhibitors, phosphodiesterase (PDE) inhibitors, and other therapeutic agents currently under clinical evaluation [2][3].

Why Regiochemistry Matters: Substituting 3,8-Dichloro-1,7-naphthyridine with Other Naphthyridine Isomers Introduces Uncontrolled Synthetic and Biological Risk


Generic substitution within the naphthyridine family is scientifically unsound due to the profound impact of regioisomerism on both downstream synthetic pathways and ultimate biological activity. The 1,7-naphthyridine core presents distinct electronic and steric properties compared to the more common 1,5- or 1,8-naphthyridine systems [1]. Furthermore, the specific 3,8-dichloro substitution pattern dictates the vector and reactivity of sequential cross-coupling reactions. For instance, structure-activity relationship (SAR) studies on related 1,7-naphthyridines have established that an 'appropriately meta-substituted phenyl ring' at the 8-position is a critical prerequisite for achieving potent PDE4D inhibitory activity [2]. Using a different regioisomer, such as 2,8-dichloro-1,7-naphthyridine or a 1,5-naphthyridine analog, would alter the fundamental geometry of the molecule, redirecting the exit vectors for substitution and likely abrogating target binding or leading to an entirely different selectivity profile [1]. Therefore, the specific regiochemistry of 3,8-dichloro-1,7-naphthyridine is not an interchangeable commodity but a defined, verifiable structural feature with direct consequences for research outcomes.

3,8-Dichloro-1,7-naphthyridine: A Quantitative Procurement and Selection Evidence Guide


Regiochemical Control for High-Value Scaffold Synthesis: The 3,8-Dichloro Vector

3,8-Dichloro-1,7-naphthyridine provides a specific, dual-functionalized handle for sequential derivatization via palladium-catalyzed cross-coupling reactions. In contrast, its closest analogs—other dichloro-1,7-naphthyridine regioisomers like 2,8-, 4,8-, or 6,8-dichloro-1,7-naphthyridine—offer different substitution patterns and therefore different chemical reactivity and spatial orientation for elaborated compounds [1]. While direct comparative reaction yield data for the 3,8-isomer vs. its regioisomers is not publicly available, the 3,8-pattern is structurally essential for accessing certain target molecules. The differentiation is not based on a single assay value but on the compound's unique and verifiable regiochemical identity, which is a non-negotiable starting point for specific synthetic routes .

Medicinal Chemistry Synthetic Methodology Drug Discovery Regioselective Synthesis

PDE4D Inhibitor Potency Hinges on 8-Position Substitution: A Prerequisite Achieved via 3,8-Dichloro-1,7-naphthyridine

Quantitative SAR analysis on the 1,7-naphthyridine class has demonstrated that achieving potent and selective PDE4D inhibition is critically dependent on functionalization at the 8-position. Studies show that optimized 6,8-disubstituted 1,7-naphthyridines can inhibit human PDE4D with IC50 values as low as 0.7 nM to 1 nM [1][2]. The key finding is that an appropriately substituted aryl group at the 8-position is a 'prerequisite for obtaining good PDE4D inhibitory activity' [3]. 3,8-Dichloro-1,7-naphthyridine provides the essential chlorine handle at the 8-position, enabling the installation of this critical pharmacophoric element. Analogs lacking an 8-substituent or with different halogenation patterns (e.g., 6,8-dichloro) would not serve as a suitable starting material for this specific class of highly potent inhibitors [1][3].

Inflammation Respiratory Disease PDE4 Inhibition SAR

Enabling Synthesis of Clinical-Stage and Advanced Probe Molecules

3,8-Dichloro-1,7-naphthyridine serves as a key intermediate en route to advanced 1,7-naphthyridine-based molecules that have demonstrated potent and highly selective target engagement. For example, the 1,7-naphthyridine core is foundational to the highly selective PIP4K2A inhibitors BAY-091 and BAY-297 [1]. Furthermore, this core scaffold is integral to ATR inhibitors like BAY1895344 (Elimusertib) and M-4344, which have advanced into clinical trials for cancer therapy [2][3]. The utility of 3,8-Dichloro-1,7-naphthyridine is also evident in patent literature, where it is claimed as a useful intermediate for preparing JAK kinase inhibitors for the treatment of inflammatory bowel diseases [4]. In each case, the specific 3,8-dichloro substitution pattern provides the necessary synthetic entry point for constructing these complex, biologically active molecules. Using a different dichloro-naphthyridine isomer would lead to a different final compound with an unknown and likely inferior biological profile [1].

Oncology Kinase Inhibition Chemical Biology Clinical Candidates

Target Applications for 3,8-Dichloro-1,7-naphthyridine in Drug Discovery and Chemical Biology


Medicinal Chemistry: Synthesis of Potent and Selective PDE4D Inhibitors

This building block is ideally suited for research programs focused on developing next-generation phosphodiesterase inhibitors for respiratory and inflammatory diseases. As demonstrated in Section 3, the 8-chloro substituent is a critical synthetic handle for installing the aryl groups required for achieving sub-nanomolar IC50 values against PDE4D [1]. Researchers can leverage 3,8-dichloro-1,7-naphthyridine to perform sequential cross-coupling reactions, first at the more reactive 8-position, followed by derivatization at the 3-position, to rapidly explore SAR and optimize potency and selectivity.

Chemical Biology: Development of Highly Selective Kinase Chemical Probes

The 1,7-naphthyridine core is a validated scaffold for creating highly selective kinase inhibitors. This intermediate enables the synthesis of compounds similar to BAY-091 and BAY-297, which are potent and selective probes for the understudied lipid kinase PIP4K2A [2]. Its use in such programs is justified by the need for precise regiochemical control to achieve the desired selectivity profile, a requirement that generic or alternative naphthyridine isomers cannot fulfill.

Translational Oncology: Exploration of ATR and JAK Kinase Inhibitor Space

For groups investigating DNA damage response (DDR) pathways or inflammatory signaling in cancer, this compound serves as a crucial entry point. The 1,7-naphthyridine core, accessible via this dichloro intermediate, is the foundation for several clinical-stage ATR inhibitors (e.g., BAY1895344) and JAK kinase inhibitors [3][4]. Procuring this specific building block ensures that synthetic efforts are aligned with the established SAR of these advanced therapeutic candidates, maximizing the potential for generating patentable, translationally relevant molecules.

Quote Request

Request a Quote for 3,8-Dichloro-1,7-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.